4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Overview
Description
4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the furan and phenylethyl groups in the molecule suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.
Coupling with piperazine: The furan-2-ylcarbonyl intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI or DCC to form the piperazine derivative.
Introduction of the phenylethyl group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.
Formation of the carbothioamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbothioamide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The furan and phenylethyl groups may facilitate binding to hydrophobic pockets, while the piperazine and carbothioamide groups may interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide: Lacks the phenylethyl group.
N-(2-phenylethyl)piperazine-1-carbothioamide: Lacks the furan-2-ylcarbonyl group.
4-(furan-2-ylcarbonyl)-N-alkylpiperazine-1-carbothioamide: Contains different alkyl groups instead of the phenylethyl group.
Uniqueness
4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is unique due to the combination of the furan-2-ylcarbonyl and phenylethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(16-7-4-14-23-16)20-10-12-21(13-11-20)18(24)19-9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWWSXFWACYTGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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